molecular formula C14H14N2O2 B515146 N-[4-(acetylamino)-1-naphthyl]acetamide

N-[4-(acetylamino)-1-naphthyl]acetamide

Cat. No.: B515146
M. Wt: 242.27g/mol
InChI Key: XKHMUEVDKPMGGI-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)-1-naphthyl]acetamide is a naphthalene-based acetamide derivative featuring an acetamide group at the C-4 position of the naphthalene ring. Its synthesis involves starting from 4-(acetylamino)naphthalene-1-sulfonyl chloride, proceeding through intermediates to yield the final compound with a global yield of 48% . This compound has been studied as a transglutaminase 2 (TG2) inhibitor, where the naphthalene scaffold was hypothesized to enhance binding affinity compared to simpler aromatic systems .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

IUPAC Name

N-(4-acetamidonaphthalen-1-yl)acetamide

InChI

InChI=1S/C14H14N2O2/c1-9(17)15-13-7-8-14(16-10(2)18)12-6-4-3-5-11(12)13/h3-8H,1-2H3,(H,15,17)(H,16,18)

InChI Key

XKHMUEVDKPMGGI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Containing Acetamide Derivatives

N4-Acetylsulfacetamide (N-[[4-(Acetylamino)phenyl]sulfonyl]acetamide)
  • Structure : Benzene ring with sulfonamide and acetamide groups at the para position.
  • Properties : Melting point 248°C; FTIR peaks at 1697 cm⁻¹ (CONH), 1183 cm⁻¹ (SO₂NH); antitubercular activity .
  • Comparison: Unlike the naphthalene core in N-[4-(acetylamino)-1-naphthyl]acetamide, this compound uses a benzene ring.
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (Compound 15)
  • Structure : Sulfonamide-linked chloro-methoxy phenyl group.
  • Properties : Melting point 227°C; FTIR peaks at 1680 cm⁻¹ (CONH), 1144 cm⁻¹ (SO₂NH) .

Naphthalene-Based Acetamides

N-[4-(Acetylsulfamoyl)phenyl]-2-(naphthalen-1-yl)acetamide
  • Structure : Naphthalen-1-yl group linked via acetamide to a sulfamoylphenyl group.
  • Properties : Molecular formula C₂₀H₁₈N₂O₄S; molar mass 382.43 g/mol .
  • Comparison: Combines naphthalene and sulfamoyl groups, offering dual pharmacophoric elements. This contrasts with this compound, which lacks sulfur-based substituents .
1-Acetamido-7-naphthol (N-(7-hydroxy-1-naphthalenyl)acetamide)
  • Structure : Hydroxy group at the C-7 position of the naphthalene ring.
  • Properties: CAS 6470-18-4; molecular formula C₁₂H₁₁NO₂ .

Analgesic and Anti-inflammatory Acetamides

Paracetamol (N-(4-Hydroxyphenyl)acetamide)
  • Structure : Simple benzene ring with acetamide and para-hydroxy groups.
  • Properties : Widely used analgesic; CAS 103-90-2 .
  • Comparison : The absence of a naphthalene system reduces steric bulk, favoring rapid absorption but limiting enzyme-targeting specificity compared to naphthalene-based analogs .
N-[4-(4-Methyl-1-piperazinyl)sulfonylphenyl]acetamide (Compound 35)
  • Structure : Piperazinyl-sulfonyl substituent on a phenylacetamide.
  • Properties : Exhibits analgesic activity superior to paracetamol in preclinical models .
  • Comparison: The piperazinyl group enhances CNS penetration, a feature absent in this compound, which targets peripheral enzymes like TG2 .

Sulfur-Containing Natural Product Analogs

N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide
  • Structure : Sulfur-linked oxazole moiety on a phenylacetamide.
  • Properties : Identified via in silico analysis as a sulfur-containing bioactive hit .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity Key Evidence ID
This compound Naphthalene C-4 acetamide TG2 inhibition
N4-Acetylsulfacetamide Benzene Sulfonamide, acetamide Antitubercular
Paracetamol Benzene C-4 hydroxy, acetamide Analgesic
Compound 35 Benzene Piperazinyl-sulfonyl Analgesic
N-[4-(Acetylsulfamoyl)phenyl]-2-(naphthalen-1-yl)acetamide Naphthalene + benzene Sulfamoyl, naphthalen-1-yl Not specified

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